molecular formula C22H25N3O6S2 B2871528 3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE CAS No. 442152-07-0

3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B2871528
CAS No.: 442152-07-0
M. Wt: 491.58
InChI Key: RLMCMSIYXCSWRS-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzamide core substituted with ethoxy groups and a thiazolylsulfamoyl phenyl moiety, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-4-29-18-13-15(14-19(30-5-2)20(18)31-6-3)21(26)24-16-7-9-17(10-8-16)33(27,28)25-22-23-11-12-32-22/h7-14H,4-6H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMCMSIYXCSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of ethoxy groups at the 3, 4, and 5 positions. The thiazolylsulfamoyl phenyl moiety is then attached through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups and the thiazolylsulfamoyl phenyl moiety can participate in substitution reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the breakdown of the amide bond.

Scientific Research Applications

3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The thiazolylsulfamoyl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:

    3,4,5-Triethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: This compound has a similar structure but may exhibit different biological activities due to variations in the thiazole ring substitution.

    3,5-Ditetrazolyl-1,2,4-triazole: Another triheterocyclic compound with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazolylsulfamoyl moiety, which imparts unique chemical reactivity and biological activity.

Biological Activity

The compound 3,4,5-triethoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O5_{5}S
  • Molecular Weight : 364.41 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and induce apoptosis in cancer cells. The thiazole moiety plays a crucial role in enhancing the compound's interaction with target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Enzyme Inhibition : The compound shows potent inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. The IC50_{50} values reported range from 10.93 to 25.06 nM , indicating high selectivity for CA IX over CA II (IC50_{50} values of 1.55 to 3.92 μM ) .
  • Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells revealed that the compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to control groups . This suggests a strong pro-apoptotic effect.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Antibacterial Efficacy : It demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) suggesting effective bacterial growth inhibition .

Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells, the treatment with the compound resulted in:

  • A marked increase in apoptotic cell death.
  • Enhanced cellular uptake as measured by HPLC.

This study supports the hypothesis that thiazole-containing compounds can effectively target cancerous cells through apoptosis induction .

Study 2: Antibacterial Properties

A separate investigation focused on the antibacterial potential of the compound:

  • The results indicated that it was effective against multiple bacterial strains with a notable reduction in biofilm formation.

This suggests its potential utility in treating infections caused by resistant bacterial strains .

Comparative Analysis of Biological Activities

Activity TypeIC50/EffectivenessTarget/Organism
Carbonic Anhydrase10.93 - 25.06 nMCA IX
Apoptosis Induction22-fold increase in apoptosisMDA-MB-231 cells
AntibacterialMIC values not specifiedE. coli, P. aeruginosa

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